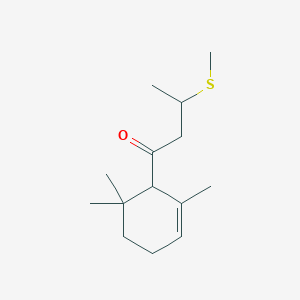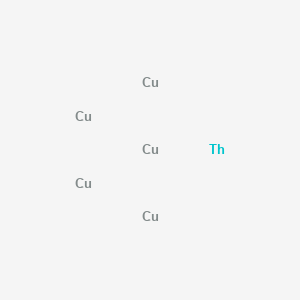
Copper;thorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper and thorium form a unique intermetallic compound that combines the properties of both elements Copper is a highly conductive metal known for its electrical and thermal properties, while thorium is a radioactive actinide with applications in nuclear energy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper-thorium compounds typically involves high-temperature synthesis methods. One common approach is the co-precipitation of copper and thorium hydroxides, followed by calcination under controlled conditions. This method ensures the formation of a solid solution with the desired stoichiometry .
Industrial Production Methods
Industrial production of copper-thorium compounds may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the resulting compound, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Copper-thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The most common oxidation state for thorium in these compounds is +4, represented in compounds such as thorium dioxide (ThO₂) and thorium tetrafluoride (ThF₄) .
Common Reagents and Conditions
Reactions involving copper-thorium compounds often require specific reagents and conditions. For example, oxidation reactions may involve exposure to oxygen or halogens at elevated temperatures. Reduction reactions might use hydrogen or other reducing agents under controlled atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of copper-thorium compounds can produce thorium oxides and copper oxides, while reduction reactions may yield metallic thorium and copper .
Wissenschaftliche Forschungsanwendungen
Copper-thorium compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper-thorium compounds involves several pathways:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Apoptosis Induction: Copper-thorium compounds can induce apoptosis in cancer cells through various signaling pathways.
Membrane Disruption: The interaction of copper ions with cellular membranes can lead to membrane disruption and cell death.
Vergleich Mit ähnlichen Verbindungen
Copper-thorium compounds can be compared with other intermetallic compounds such as copper-uranium and copper-plutonium:
Copper-Uranium:
Copper-Plutonium:
Conclusion
Copper-thorium compounds represent a fascinating area of study with potential applications in various scientific and industrial fields. Their unique properties, derived from the combination of copper and thorium, make them valuable for research and practical applications.
Eigenschaften
CAS-Nummer |
90981-96-7 |
|---|---|
Molekularformel |
Cu5Th |
Molekulargewicht |
549.77 g/mol |
IUPAC-Name |
copper;thorium |
InChI |
InChI=1S/5Cu.Th |
InChI-Schlüssel |
VZCKUJBVHXAVRH-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)
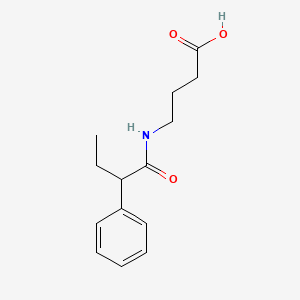
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
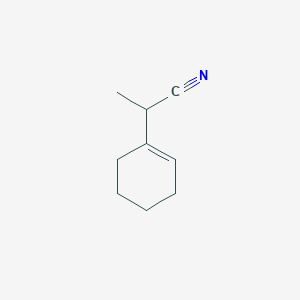

![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
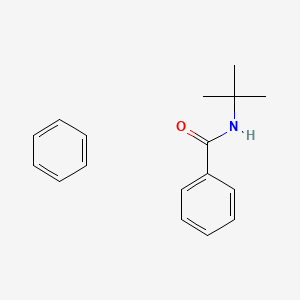
![4-{[6-(3-Methyl-1,2-oxazol-5-YL)hexyl]oxy}benzoic acid](/img/structure/B14368887.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
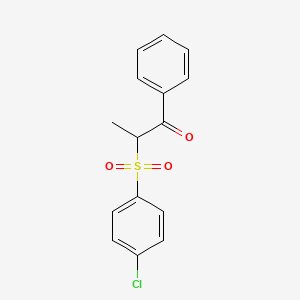
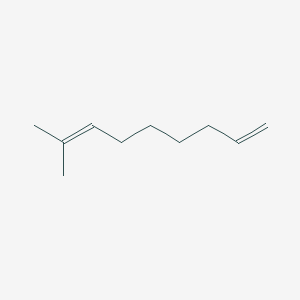
![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
